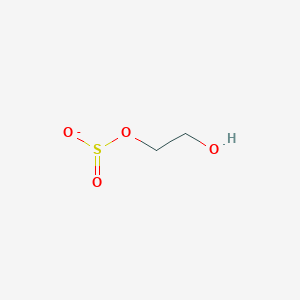

2-Hydroxyethyl sulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H5O4S- |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-hydroxyethyl sulfite |

InChI |

InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5)/p-1 |

InChI Key |

FZKPQHFEMFIDNR-UHFFFAOYSA-M |

SMILES |

C(COS(=O)[O-])O |

Canonical SMILES |

C(COS(=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Engineering for 2 Hydroxyethyl Sulfonate

Elucidation of Reaction Mechanisms in Primary Synthesis Pathways

The primary industrial route to 2-hydroxyethyl sulfonate, also known as sodium isethionate, involves the reaction of ethylene (B1197577) oxide with sodium bisulfite in an aqueous solution. wikipedia.orgatamanchemicals.com Careful control of reaction parameters is crucial to steer the reaction towards the desired product and minimize the formation of impurities. wikipedia.org

Ethylene Oxide and Sulfite (B76179) Adduct Formation Kinetics

The synthesis of this compound proceeds via the nucleophilic addition of a sulfite species to the ethylene oxide ring. The reaction is typically carried out under controlled temperature and pressure to facilitate the reaction kinetics and ensure high conversion rates. zhishangchemical.com Studies have shown that the reaction between ethylene oxide and sodium bisulfite can achieve over 99% conversion in a pressurized reactor at 50°C. The kinetics of adduct formation are influenced by factors such as pH, temperature, and reactant concentrations. Research on the addition of bisulfite to aldehydes, a related reaction, has demonstrated that the sulfite ion (SO₃²⁻) is a significantly more potent nucleophile than the bisulfite ion (HSO₃⁻). caltech.edu This suggests that maintaining an appropriate pH to favor the presence of the more reactive sulfite species could enhance the reaction rate. The process is often performed under inert conditions, such as a nitrogen atmosphere, to prevent unwanted side reactions. google.com

The reaction can be summarized by the following equation:

NaHSO₃ + C₂H₄O → HOCH₂CH₂SO₃Na google.com

Investigation of By-Product Formation and Impurity Profiles

A significant challenge in the synthesis of this compound is the formation of by-products that can affect the quality and performance of the final product. The primary by-products include ethylene glycol and polyethylene (B3416737) glycols, which are formed through the hydrolysis and ethoxylation of ethylene oxide. wikipedia.orgatamanchemicals.com These impurities can impart undesirable hygroscopic and greasy properties to the resulting surfactants. wikipedia.org

The formation of ethylene glycol is a result of the reaction of ethylene oxide with water, a reaction that is catalyzed by both acids and bases. acs.org Controlling the pH of the reaction mixture is therefore critical. One patented process minimizes ethylene glycol formation by maintaining a pH of less than 9 during the quenching of the reaction. Another approach involves maintaining the pH in the range of 5.5 to 6.5. google.com

Other potential impurities include unreacted sodium sulfite or bisulfite, which can lead to an unpleasant odor in the final product. wikipedia.orgatamanchemicals.com The impurity profile of the crude product typically includes about 1.5-2 wt% of substances such as polyethylene glycol, inorganic salts, and isethionic acid esters. google.com

| By-product/Impurity | Formation Pathway | Impact on Product Quality |

| Ethylene Glycol | Hydrolysis of ethylene oxide | Imparts hygroscopic properties |

| Polyethylene Glycols | Ethoxylation of ethylene oxide | Contributes to greasy texture |

| Sodium Sulfite/Bisulfite | Unreacted starting material | Unpleasant odor |

| Isethionic Acid Esters | Side reactions | Affects purity and performance |

Process Optimization Strategies for Enhanced Yield and Purity

To meet the stringent quality requirements for applications in personal care and other industries, significant efforts have been directed towards optimizing the synthesis and purification processes for this compound.

Reactor Design and Control Parameter Influence

The design of the reactor and the precise control of process parameters are paramount for maximizing yield and minimizing by-product formation. Industrial processes often employ continuous reactors where an aqueous solution of sodium bisulfite is prepared in a first reactor and then mixed with a slight excess of ethylene oxide in a second reactor under elevated temperature and pressure. wikipedia.orgatamanchemicals.com

Key control parameters include:

Temperature: The reaction is typically conducted at temperatures ranging from 60-100°C. zhishangchemical.comgoogle.com Higher temperatures can increase the reaction rate but may also promote the formation of by-products.

Pressure: The reaction is often carried out under a pressure of 0-0.3 MPag to keep the volatile ethylene oxide in the liquid phase. zhishangchemical.comgoogle.com

pH: Precise pH control is essential to minimize the hydrolysis of ethylene oxide and to favor the desired reaction pathway. wikipedia.orggoogle.com

Stoichiometry: A slight excess of ethylene oxide is often used to ensure the complete conversion of the bisulfite. wikipedia.org

Exclusion of Oxygen: The reaction should be performed under an inert atmosphere to prevent oxidation. wikipedia.org

Continuous-flow reactors with in-line monitoring can offer superior control over exothermic reactions.

Purification Techniques for High-Grade this compound

Following the synthesis, the crude this compound product, which is typically a 40-45 wt% aqueous solution, undergoes purification to remove by-products and increase its concentration. google.com

Evaporation and Crystallization: A common purification strategy involves multi-stage evaporation to concentrate the solution, followed by crystallization. For instance, a crude solution can be concentrated to 55-60 wt% in a first-effect evaporator and then further to 72-75 wt% in a second-effect evaporator before being sent to a continuous crystallizer. google.com The resulting crystals are then separated by centrifugation. google.com Recrystallization from solvents like methanol (B129727) has been shown to significantly improve purity, achieving levels of 98% after multiple cycles. acs.org

Solvent Extraction: Solvent extraction is an effective method for removing specific impurities. Ethylene glycol, for example, can be removed from concentrated aqueous solutions of this compound by continuous extraction with solvents like isopropanol (B130326) or other aliphatic alcohols containing three to four carbon atoms. wikipedia.orggoogle.com The extractant can then be recovered and reused. zhishangchemical.com

Membrane Filtration: Advanced membrane filtration techniques such as nanofiltration (NF) and reverse osmosis (RO) are emerging as promising methods for purification. nih.govmdpi.com These pressure-driven processes can effectively separate small molecules and ions, offering a route to high-purity this compound. nih.govacs.org NF membranes, in particular, have demonstrated high rejection rates for divalent ions like sulfate (B86663), making them suitable for removing inorganic salt impurities. mdpi.com

| Purification Technique | Target Impurity/Goal | Key Process Parameters | Achievable Purity |

| Multi-stage Evaporation | Increase concentration | Temperature: 80-130°C | Concentrated solution (e.g., 72-75 wt%) google.com |

| Crystallization | General purification | Temperature: 20-80°C, Time: 1-6 hours google.com | >99.5 wt% google.com |

| Recrystallization (Methanol) | General purification | Cooling rate, solvent ratio | 98% acs.org |

| Solvent Extraction (Isopropanol) | Ethylene Glycol | Solvent-to-solution ratio, temperature google.com | <0.5% ethylene glycol wikipedia.org |

| Nanofiltration/Reverse Osmosis | Inorganic salts, small molecules | Membrane type, pressure | High rejection rates for specific ions mdpi.com |

Chemical Transformations and Derivatization of 2 Hydroxyethyl Sulfonate

Synthesis and Characterization of Novel 2-Hydroxyethyl Sulfonate Derivatives

The synthesis of novel derivatives from this compound is a subject of ongoing research, focusing on creating new molecules with specific functional properties. These efforts are critically supported by advanced analytical techniques to confirm the structure and purity of the resulting compounds and by studies to understand the underlying reaction mechanisms.

Spectroscopic and Spectrometric Analysis of Derivative Structures

The structural elucidation of this compound derivatives is systematically achieved through a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular framework, confirming the successful derivatization of the hydroxyl group and the integrity of the core ethanesulfonate (B1225610) structure.

Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the formation of new bonds, such as the ester linkage in acyloxyethanesulfonates. For instance, in the ¹H NMR spectrum of an ester derivative, the chemical shifts of the methylene (B1212753) protons (-CH₂CH₂-) adjacent to the newly formed ester group and the sulfonate group are distinct and confirm the structure. nih.govfrontiersin.org Similarly, ¹³C NMR provides evidence of the carbonyl carbon of the ester and the altered chemical shifts of the ethyl carbons. nih.govfrontiersin.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify key functional groups. The synthesis of an ester derivative, for example, is confirmed by the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically around 1735 cm⁻¹, and the disappearance of the broad O-H stretching band of the starting alcohol. nih.govfrontiersin.orgresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the derivative and to study its fragmentation pattern, which helps to further confirm the structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing mixtures, such as the fatty acid methyl esters (FAMEs) derived from the fatty acid feedstock used in surfactant synthesis.

Elemental Analysis : This technique verifies the elemental composition (C, H, S, Na) of the synthesized derivative, ensuring it matches the theoretical values calculated for the expected molecular formula. nih.gov

Below is an interactive table summarizing typical analytical data for a representative derivative, Sodium Lauroyl Isethionate.

| Analytical Technique | Observation for Sodium Lauroyl Isethionate (Derivative) | Interpretation |

| ¹H NMR | Signals corresponding to the lauroyl fatty acid chain protons and distinct signals for the -OCH₂CH₂SO₃⁻ protons. | Confirms the covalent linkage of the lauroyl group to the this compound backbone. |

| ¹³C NMR | Presence of a carbonyl carbon signal (~174 ppm) and signals for the fatty acid alkyl chain and the ethanesulfonate carbons. | Verifies the formation of the ester functional group. |

| FT-IR | Strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1170 cm⁻¹), and S=O stretches (~1200 cm⁻¹, ~1050 cm⁻¹). Absence of broad O-H band. | Confirms the presence of ester and sulfonate groups and the consumption of the hydroxyl starting material. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the derivative. | Determines the molecular weight of the synthesized compound. |

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization is crucial for optimizing reaction conditions and improving yield and purity. The most common derivatization is esterification.

Direct Esterification: This is the most prevalent and industrially significant reaction, particularly for producing surfactants. It involves the reaction of this compound (as its sodium salt, sodium isethionate) directly with a carboxylic acid, such as a fatty acid (e.g., lauric acid, coconut fatty acids). epa.gov

The reaction is an equilibrium process:

RCOOH + HOCH₂CH₂SO₃Na ⇌ RCOOCH₂CH₂SO₃Na + H₂O

To drive the reaction toward the product side, it is typically carried out at high temperatures (190°C to 255°C) to remove the water formed during the reaction. epa.govgoogle.comacs.org An excess of the fatty acid is also often used to shift the equilibrium. epa.gov While the reaction can proceed without a catalyst, certain catalysts can accelerate the process. researchgate.net Research has shown that Group 4 metal-based catalysts, such as those containing zirconium, are effective in catalyzing this direct esterification of fatty isethionate (DEFI). google.com The mechanism is believed to involve the coordination of the catalyst with the reactants to facilitate the ester formation. google.com This direct route is considered more efficient and environmentally friendly than older methods that used acyl chlorides, as it avoids the production of corrosive byproducts like HCl.

Role as a Precursor in the Synthesis of Functional Compounds

The unique bifunctional nature of this compound—possessing both a reactive hydroxyl group and a stable, hydrophilic sulfonate group—makes it an important starting material or structural component for a range of functional compounds.

Derivation of Zwitterionic Buffers (e.g., HEPES, MES, PIPES)

Zwitterionic buffers, often referred to as "Good's buffers," are essential for a vast array of biological and biochemical research applications due to their pKa values near physiological pH, high water solubility, and minimal interaction with biological systems. himedialabs.comwikipedia.orgwikipedia.org The core structure of many of these buffers features an ethanesulfonic acid moiety, similar to that in this compound. himedialabs.comwikipedia.orgwikipedia.org

The common buffers HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MES (2-(N-morpholino)ethanesulfonic acid), and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are typically synthesized via nucleophilic substitution. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov The standard industrial synthesis involves reacting a specific amine (N-(2-hydroxyethyl)piperazine for HEPES, morpholine (B109124) for MES, or piperazine (B1678402) for PIPES) with an activated ethanesulfonate, most commonly sodium 2-chloroethanesulfonate. chemicalbook.com

While this compound (isethionate) contains the requisite ethanesulfonate group, its hydroxyl group is a poorer leaving group compared to the chloride in 2-chloroethanesulfonate. Therefore, isethionate is not the typical direct precursor for these specific buffers under standard synthetic routes. The synthesis of these buffers relies on the reactivity of a haloalkylsulfonic acid. beilstein-journals.org However, the structural relationship is clear, and this compound is considered a key compound within the broader family of ethanesulfonates from which these vital buffers are derived. atamanchemicals.comresearchgate.net

Development of Acyloxyethanesulfonate Surfactants and Related Amides

One of the most significant industrial applications of this compound is in the production of mild anionic surfactants known as acyloxyethanesulfonates, or isethionates. atamanchemicals.comwikipedia.org These surfactants are highly valued in personal care products like syndet bars, shampoos, and body washes for their excellent foaming properties, effectiveness in hard water, and remarkable mildness to the skin. atamanchemicals.comatamanchemicals.comzhishangchemical.com

The synthesis involves the direct esterification of sodium isethionate with fatty acids (commonly derived from coconut or palm oil) to produce compounds like Sodium Cocoyl Isethionate (SCI) and Sodium Lauroyl Isethionate (SLI). epa.govatamanchemicals.com This reaction, as described in section 3.1.2, is a well-established industrial process. epa.gov The resulting surfactant molecule has a polar hydrophilic head (the isethionate group) and a nonpolar hydrophobic tail (the fatty acid chain), enabling it to emulsify oils and dirt. atamanchemicals.com

Related compounds include N-acyl-N-methyltaurates, which are amide-based surfactants. These are structurally similar but are synthesized from N-methyltaurine (2-(methylamino)ethanesulfonic acid) rather than this compound.

Incorporation into Polymeric Materials (e.g., Sulfonic Waterborne Polyurethane Hydrogels)

The hydroxyl group of this compound allows it to be used as a monomer or a chain extender in polymerization reactions, introducing ionic sulfonate groups into the polymer backbone. bbwpublisher.com This is particularly useful in the synthesis of waterborne polyurethanes (WPUs). researchgate.netresearchgate.net

In the synthesis of WPUs, a diisocyanate is reacted with a polyol to form a prepolymer. researchgate.net Sodium this compound can be incorporated as an ionic diol (chain extender). bbwpublisher.com The pendant sulfonate groups (-SO₃⁻Na⁺) act as internal emulsifiers, allowing the polyurethane to be dispersed stably in water without the need for external surfactants. bbwpublisher.comresearchgate.net

The incorporation of these ionic centers has been shown to:

Decrease the average particle size of the polyurethane dispersion. researchgate.net

Increase the viscosity, thermal stability, and tensile strength of the resulting polymer films. researchgate.netresearchgate.net

Enhance the hydrophilicity and water absorption of the material, leading to the formation of hydrogels. bbwpublisher.com

These sulfonic waterborne polyurethane hydrogels are of interest for various applications, including coatings, adhesives, and biomedical materials, due to their favorable mechanical properties and environmental profile. researchgate.netclemson.edu Studies have compared the effects of sulfonate ionic centers from monomers like N,N-bis(2-hydroxyethyl)-2-aminoethane sulfonic acid (BES) with traditional carboxylate centers, finding that the sulfonate groups provide a more powerful electrostatic interaction and lead to improved material properties. researchgate.netresearchgate.net

Catalytic Applications and Mechanistic Investigations of 2 Hydroxyethyl Sulfonate Based Systems

Design and Synthesis of 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids

The synthesis of 2-hydroxyethylammonium sulfonate-based PILs is typically achieved through a straightforward and cost-effective neutralization reaction between a Brønsted acid and a Brønsted base. nih.govfrontiersin.orgnih.gov This involves the proton transfer from a sulfonic acid (e.g., methanesulfonic acid, trifluoromethanesulfonic acid, or benzenesulfonic acid) to a 2-hydroxyethylamine derivative (e.g., ethanolamine (B43304), diethanolamine, triethanolamine (B1662121), N-methyldiethanolamine, or N,N-dimethylethanolamine). nih.govfrontiersin.org The fundamental characteristic of these PILs is the presence of at least one available proton on the cation, which can form hydrogen bonds with the anion. nih.gov

The general synthesis procedure involves the dropwise addition of the sulfonic acid to an equimolar solution of the alkanolamine in a solvent like methanol (B129727), often under ice bath conditions to manage the exothermic nature of the reaction. nih.gov The mixture is then typically stirred at room temperature for an extended period to ensure complete reaction. nih.gov Subsequent removal of the solvent via rotary evaporation, followed by washing with solvents like ethyl acetate (B1210297) and ether and drying under vacuum, yields the desired PIL. nih.gov Characterization of the synthesized PILs is routinely performed using techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and elemental analysis to confirm their structure and purity. nih.govfrontiersin.orgnih.gov

Exploration of Cation-Anion Interactions in Ionic Liquid Systems

The physicochemical properties and, consequently, the catalytic behavior of 2-hydroxyethylammonium sulfonate-based PILs are intricately linked to the interactions between their constituent cations and anions. nih.govnih.govresearchgate.net These interactions, primarily hydrogen bonding and electrostatic forces, are influenced by the specific structures of the ions. nih.govresearchgate.net

The presence of hydroxyl groups on the 2-hydroxyethylammonium cation allows for the formation of strong hydrogen bonds with the oxygen atoms of the sulfonate anion. researchgate.net The strength and nature of these hydrogen bonds can vary depending on the number of hydroxyl groups and the steric hindrance around the ammonium (B1175870) center. researchgate.netjst.go.jp For instance, studies have shown that increasing the number of 2-hydroxyethyl groups on the cation enhances ion-ion interactions. jst.go.jp Computational studies on triethanolammonium (B1229115) methanesulfonate (B1217627) have revealed the formation of a strong, linear (N-)H···O(-S) hydrogen bond between the cation and anion in the ion pair. In the bulk phase, the (O-)H···O(-S) hydrogen bond becomes the most prominent. researchgate.net

The nature of the sulfonate anion also plays a crucial role. For example, PILs with the trifluoromethanesulfonate (B1224126) anion tend to exhibit higher densities compared to those with methanesulfonate or benzenesulfonate (B1194179) anions. nih.gov This can be attributed to the different sizes, shapes, and charge distributions of the anions, which affect the packing efficiency and intermolecular forces within the liquid. nih.govresearchgate.net The melting point of these PILs is also a direct consequence of the strength of cation-anion interactions; stronger interactions generally lead to higher melting points. nih.gov For instance, PILs based on the smaller ethanolamine cation tend to have higher melting points due to stronger electrostatic attractions. nih.gov

Correlation Between Ionic Liquid Structure and Catalytic Performance

The catalytic performance of 2-hydroxyethylammonium sulfonate-based PILs is directly correlated with their molecular structure, which dictates key properties like acidity, viscosity, and thermal stability. nih.govnih.govresearchgate.net The acidity of these PILs, a critical factor in many acid-catalyzed reactions, is primarily determined by the cation. nih.govnih.gov The dissociation constants (pKa) of these PILs often exceed 7, indicating their acidic nature. nih.govnih.gov

Viscosity, another structure-dependent property, can impact mass transfer and reaction rates. PILs containing the benzenesulfonate ([Bsa]⁻) anion generally exhibit higher viscosity. frontiersin.org Similarly, within a series with the same anion, PILs with the triethanolamine ([TEA]⁺) cation tend to have the highest viscosity. frontiersin.org The thermal stability of these PILs is also an important consideration for their application in catalysis, with the decomposition temperature being mainly influenced by the cation's structure. frontiersin.org

Catalytic Activity in Organic Transformations

2-Hydroxyethylammonium sulfonate-based PILs have emerged as effective catalysts in a range of important organic reactions, demonstrating their versatility and potential for industrial applications.

Hydrodeoxygenation Reaction Efficiencies and Selectivity

In the field of biomass conversion, hydrodeoxygenation (HDO) is a crucial process for upgrading lignin-derived compounds into valuable biofuels and chemicals. frontiersin.orgresearchgate.net 2-Hydroxyethylammonium sulfonate-based PILs have shown significant promise as catalysts for such reactions. For example, in the deoxygenation of cyclohexanol, a model compound for lignin-derived phenols, several of these PILs have exhibited high catalytic activity. nih.govfrontiersin.orgresearchgate.net

Under specific reaction conditions (120 °C, 4 MPa H₂, 6 hours), PILs like [MDEA][OTf] and [DEA][OTf] achieved 100% conversion of cyclohexanol. frontiersin.org The selectivity towards the desired products, cyclohexane (B81311) and cyclohexene, was also notable, reaching 82.1% and 75.5%, respectively, for these two catalysts. frontiersin.org Other PILs, including [DEA][mesy], [MDEA][Bsa], [TEA][Bsa], and [DEA][Bsa], also demonstrated high conversion rates of around 90%. frontiersin.org The catalytic activity in this reaction is believed to be directly related to the acidity of the PILs. frontiersin.org

Table 1: Catalytic Activity of Various 2-Hydroxyethylammonium Sulfonate-Based PILs in the Deoxygenation of Cyclohexanol

| Catalyst | Conversion of Cyclohexanol (%) | Selectivity to Cyclohexane (%) | Selectivity to Cyclohexene (%) |

|---|---|---|---|

| [MDEA][OTf] | 100 | 82.1 | - |

| [DEA][OTf] | 100 | - | 75.5 |

| [DEA][mesy] | ~90 | - | - |

| [MDEA][Bsa] | ~90 | - | - |

| [TEA][Bsa] | ~90 | - | - |

| [DEA][Bsa] | ~90 | - | - |

Data sourced from a study by Yang et al. (2019). frontiersin.org The table is not exhaustive of all tested catalysts in the study.

Esterification Reaction Catalysis

Esterification is a fundamental reaction in organic synthesis, with wide applications in the production of solvents, plasticizers, and fragrances. Brønsted acidic ionic liquids, including those based on 2-hydroxyethylammonium, have proven to be effective catalysts for these reactions. researchgate.netresearchgate.netacs.orgrsc.org For instance, 2-hydroxyethylammonium bisulfate ([2-HEAS]) has been successfully synthesized and employed as a catalyst for the esterification of acetic acid with various alcohols. researchgate.netresearchgate.net

The use of [2-HEAS] as a catalyst resulted in high and quantitative yields of methyl acetate, ethyl acetate, and butyl acetate. researchgate.net The catalyst was found to be suitable for the esterification of methanol, ethanol, and butanol. researchgate.net An important advantage of using these ionic liquids is their potential for reuse. After the reaction, the ester product can often be easily separated from the ionic liquid phase, and the catalyst can be recovered and recycled multiple times without a significant loss in activity. researchgate.netresearchgate.net The catalytic activity in these systems is attributed to the Brønsted acidity of the ionic liquid. acs.org

Table 2: Esterification of Acetic Acid with Various Alcohols using 2-Hydroxyethylammonium Bisulfate ([2-HEAS]) as a Catalyst

| Alcohol | Ester Product | Yield (%) |

|---|---|---|

| Methanol | Methyl Acetate | High and Quantitative |

| Ethanol | Ethyl Acetate | High and Quantitative |

| Butanol | Butyl Acetate | High and Quantitative |

Data based on the findings of a study on [2-HEAS] as a Brønsted acidic ionic liquid catalyst. researchgate.net

Mechanisms of Catalysis and Reaction Pathway Elucidation

Understanding the catalytic mechanisms of 2-hydroxyethylammonium sulfonate-based systems is crucial for optimizing their performance and designing new, more efficient catalysts. The catalytic activity of these PILs in acid-catalyzed reactions is primarily attributed to the presence of an acidic proton on the cation, which can participate in the reaction by protonating the substrate. researchgate.netnih.gov

In reactions like esterification, the Brønsted acidic nature of the PIL is key. acs.org The ionic liquid acts as a proton donor to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The ability of the ionic liquid to form hydrogen bonds can also play a role in stabilizing reaction intermediates and transition states. researchgate.net

For hydrodeoxygenation reactions, the mechanism is likely more complex and may involve a dual role for the ionic liquid. The acidic sites on the PIL can facilitate the dehydration of the alcohol substrate to form an alkene intermediate. frontiersin.org Subsequently, the alkene can be hydrogenated to the corresponding alkane in the presence of a hydrogen source and potentially a co-catalyst, or the ionic liquid itself may play a role in the hydrogenation step. The ability of ionic liquids to dissolve gases like hydrogen is also beneficial for these reactions. rsc.org

Some studies suggest that the catalytic action of certain ionic liquids can be described as "amphiphilic or electrophile-nucleophile dual activation," where the ionic liquid can interact with and activate both reactants, bringing them into close proximity and facilitating the reaction. researchgate.net The formation of supramolecular assemblies through hydrogen bonding, coulombic forces, and van der Waals interactions between the ionic liquid and the reactants is also a proposed mechanistic feature. researchgate.net The presence of a hydroxyl group on the cation, as in 2-hydroxyethylammonium acetate, has been shown to impart specific catalytic properties, suggesting it acts not just as a solvent but as a functionalized or task-specific ionic liquid. academie-sciences.fr

Role in Advanced Electrochemical Systems

The compound 2-Hydroxyethyl sulfonate, also known as isethionate, is emerging as a critical component in the advancement of electrochemical systems, particularly in the context of aqueous zinc-ion batteries (AZIBs). Its application as an electrolyte additive addresses some of the most significant challenges hindering the practical implementation of AZIBs, such as dendrite growth and detrimental side reactions at the zinc anode.

Interfacial Phenomena in Zinc Anode Performance

The performance and longevity of aqueous zinc-ion batteries are largely dictated by the complex processes occurring at the electrode-electrolyte interface. nih.gov The zinc anode, in particular, is susceptible to issues like the formation of dendrites—sharp, needle-like structures that can grow unevenly during the plating/stripping process, leading to short circuits and battery failure. nih.govacs.org Furthermore, side reactions, including the hydrogen evolution reaction (HER) and corrosion, compromise the efficiency and cycle life of the battery. nih.govacs.org

The introduction of this compound, often in the form of sodium this compound (SHES), into the electrolyte has been shown to be an effective strategy to mitigate these issues. nih.govacs.org Experimental findings have demonstrated that SHES actively participates in modulating the interfacial environment of the zinc anode. nih.govacs.org This modulation leads to the suppression of both hydrogen evolution and corrosion. nih.govacs.org

The presence of the hydroxyethyl (B10761427) sulfonate anion at the interface facilitates a more uniform and stable deposition of zinc ions (Zn²⁺). acs.org This is achieved through the formation of a dynamic adsorption layer that guides the three-dimensional diffusion of Zn²⁺. nih.govacs.org As a result, the zinc deposition is more rapid, stable, and uniform, which significantly inhibits the growth of dendrites. acs.org The practical benefits of this interfacial modulation are substantial, with studies showing that the addition of 0.2 M SHES to a zinc sulfate (B86663) electrolyte can extend the cycling life of a zinc foil anode to over 3600 hours. nih.govacs.org Furthermore, Zn-Cu asymmetric cells with this modified electrolyte have demonstrated stable cycling for over 1400 cycles with an average Coulombic efficiency of 99.6%. nih.govacs.org

Electrostatic Shielding and Anion Adsorption Mechanisms

The beneficial effects of this compound on the zinc anode are attributed to a synergistic mechanism involving electrostatic shielding and anion adsorption. nih.govacs.org When sodium this compound is used as an additive, the sodium ions (Na⁺) and the hydroxyethyl sulfonate anions (C₂H₅SO₄⁻) play distinct but complementary roles in stabilizing the anode.

The "electrostatic shielding" effect is primarily provided by the cations, in this case, sodium ions. acs.org These cations are believed to accumulate at the tips of any forming zinc protrusions, creating a positive electrostatic shield that repels incoming Zn²⁺ ions. This repulsion discourages the preferential deposition of zinc onto these tips, thereby inhibiting the growth of dendrites and promoting a more uniform deposition across the entire anode surface. acs.orgrsc.org

Simultaneously, the hydroxyethyl sulfonate anion exhibits strong, characteristic adsorption onto the zinc anode surface. acs.org Density functional theory (DFT) calculations have shown that the hydroxyethyl sulfonate anion has a more negative adsorption energy on the zinc surface compared to water molecules. acs.org This indicates a preferential adsorption of the anion, which displaces water molecules from the interface. acs.org This creation of a water-deficient interface is crucial as it suppresses the water-associated detrimental reactions, such as hydrogen evolution. acs.org

The chemisorption of the hydroxyethyl sulfonate anion onto the zinc surface involves electron transfer from the zinc to the anion. acs.org This strong interaction forms a robust and dynamic adsorption layer that, in concert with the electrostatic shield, guides the deposition of Zn²⁺. nih.govacs.org This combined effect not only ensures uniform zinc plating but also accelerates the desolvation and deposition processes. acs.org

The following table summarizes the key mechanisms and their effects:

| Mechanism | Acting Species | Effect on Zinc Anode | Reference |

| Electrostatic Shielding | Sodium ions (Na⁺) | Repels Zn²⁺ from dendrite tips, promoting uniform deposition. | nih.govacs.org |

| Anion Adsorption | Hydroxyethyl sulfonate anion (C₂H₅SO₄⁻) | Displaces water molecules, suppresses hydrogen evolution, and forms a dynamic layer to guide Zn²⁺ deposition. | acs.org |

This integrated interfacial modulation strategy, leveraging both cation shielding and anion adsorption, has proven to be a highly effective approach for achieving long-life, highly reversible zinc anodes in aqueous batteries. nih.govacs.org

Biochemical Pathways and Microbial Metabolism of 2 Hydroxyethyl Sulfonate

Microbial Degradation Mechanisms and Enzyme Systems

Microorganisms have evolved diverse enzymatic strategies to cleave the stable carbon-sulfur (C-S) bond of 2-hydroxyethyl sulfonate, facilitating its use as a source of carbon, sulfur, and energy. These degradation mechanisms can be broadly categorized into aerobic and anaerobic pathways, each involving distinct enzymes and intermediates.

Under aerobic conditions, the initial step in the dissimilation of this compound is its oxidation to sulfoacetaldehyde (B1196311). This conversion is catalyzed by different enzymes in Gram-negative and Gram-positive bacteria.

In Gram-negative bacteria, a membrane-bound, cytochrome c-dependent flavoenzyme, isethionate dehydrogenase (IseJ), carries out this oxidation. uni-konstanz.deresearchgate.net Subsequently, the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme sulfoacetaldehyde acetyltransferase (Xsc) cleaves the C-S bond of sulfoacetaldehyde to produce sulfite (B76179) and acetyl-phosphate. uni-konstanz.deuk.ac.irnih.gov

Gram-positive bacteria, such as Bacillus krulwichiae, utilize a different initial enzyme: a cytosolic, metal-dependent alcohol dehydrogenase (IseD) that uses NAD+ as an electron acceptor to generate sulfoacetaldehyde. uni-konstanz.de The resulting sulfoacetaldehyde is then funneled into the same subsequent pathway involving the Xsc enzyme. uni-konstanz.de The convergence of these pathways at the intermediate sulfoacetaldehyde highlights its central role in the aerobic degradation of C2 sulfonates. nih.gov

| Enzyme | Organism Type | Location | Function | Reference(s) |

| Isethionate Dehydrogenase (IseJ) | Gram-negative bacteria | Membrane-bound | Oxidizes this compound to sulfoacetaldehyde | uni-konstanz.de, researchgate.net |

| Isethionate Dehydrogenase (IseD) | Gram-positive bacteria | Cytosolic | Oxidizes this compound to sulfoacetaldehyde | uni-konstanz.de |

| Sulfoacetaldehyde Acetyltransferase (Xsc) | Various bacteria | Cytosolic | Cleaves sulfoacetaldehyde to sulfite and acetyl-phosphate | uni-konstanz.de, uk.ac.ir, nih.gov |

In the absence of oxygen, bacteria employ remarkable and often radical-based mechanisms to degrade this compound.

One novel anaerobic pathway discovered in the photosynthetic bacterium Rhodobacter capsulatus involves a nitrogenase-like enzyme complex named isethionate reductase (IsrBHDK). researchgate.net This enzyme system is responsible for the assimilatory degradation of isethionate, releasing sulfite that can be used as a sulfur source. researchgate.net

Another significant anaerobic mechanism involves the glycyl radical enzyme (GRE) isethionate sulfite-lyase (IslA), found in bacteria like Bilophila wadsworthia. acs.orgmdpi.com This enzyme catalyzes the cleavage of the C-S bond in isethionate to yield sulfite and acetaldehyde. acs.org Isethionate can also be an intermediate in the degradation of other sulfonates. For instance, in B. wadsworthia, sulfoacetate is first converted to isethionate before being cleaved by IseG, a related glycyl radical enzyme. uk.ac.irneptjournal.com

Furthermore, this compound is a product in the anaerobic degradation of sulfoquinovose, a major organosulfur compound in plants. plos.org Some anaerobic pathways involving sulfoquinovose degradation also produce the C3-sulfonate intermediate 2,3-dihydroxypropanesulfonate (DHPS). plos.orgnih.gov The degradation of these sulfonates is crucial in anoxic environments like the human gut. plos.orgnih.gov

| Enzyme/System | Organism Example | Key Intermediate(s) | Function | Reference(s) |

| Isethionate Reductase (IsrBHDK) | Rhodobacter capsulatus | Sulfite | Assimilatory degradation of this compound | researchgate.net, |

| Isethionate Sulfite-lyase (IslA/IseG) | Bilophila wadsworthia | Sulfite, Acetaldehyde | Cleavage of the C-S bond in this compound | acs.org, uk.ac.ir, neptjournal.com |

| Sulfoacetaldehyde Reductase (TauF) | Bilophila wadsworthia | Isethionate | Reduces sulfoacetaldehyde to this compound | neptjournal.com |

Aerobic Dissimilation Pathways

Gene Cluster Analysis and Regulation of Organosulfonate Utilization

The genes encoding the enzymes for this compound degradation are often organized in clusters and are tightly regulated, typically in response to sulfur availability.

In Corynebacterium glutamicum, two gene clusters, ssuD1CBA and ssuI-seuABC-ssuD2, are involved in sulfonate utilization. bbau.ac.in The ssu genes encode components of an ABC-type transporter system for aliphatic sulfonates and sulfonatases for their degradation. bbau.ac.in The expression of these gene clusters is significantly upregulated during growth on sulfonates compared to sulfate (B86663). bbau.ac.in

In Pseudomonas aeruginosa, the ssuEADCB gene cluster is required for the utilization of alkanesulfonates like isethionate as a sulfur source and is expressed under sulfate or cysteine starvation conditions. nih.govmdpi.com Similarly, in Escherichia coli, the ssu operon is responsible for the uptake and degradation of aliphatic sulfonates. bbau.ac.in

The regulation of these pathways is complex. In Bacillus subtilis, the global regulator Spx plays a role in controlling organosulfur metabolism. encyclopedia.pub In Rhodobacter capsulatus, the GntR-like transcriptional regulator TauR activates the expression of genes for taurine (B1682933) utilization, a related sulfonate. nih.gov Generally, the expression of sulfonate desulfonation enzymes is repressed in the presence of preferred sulfur sources like sulfate. nih.gov This regulation ensures that the energetically more demanding process of sulfonate degradation is only initiated when simpler sulfur sources are scarce. frontiersin.orgfrontiersin.org

| Gene Cluster | Organism Example | Function of Encoded Proteins | Regulation | Reference(s) |

| ssuD1CBA, ssuI-seuABC-ssuD2 | Corynebacterium glutamicum | ABC transporter, Sulfonatases | Upregulated during growth on sulfonates | bbau.ac.in |

| ssuEADCB | Pseudomonas aeruginosa | Alkanesulfonate monooxygenase, FMN reductase, ABC transporter | Expressed under sulfate or cysteine starvation | nih.gov, mdpi.com |

| tpa-tauR-xsc | Rhodobacter capsulatus | Taurine aminotransferase, Transcriptional regulator, Sulfoacetaldehyde acetyltransferase | Activated by TauR in the presence of taurine | nih.gov |

Ecological Significance in Biogeochemical Sulfur Cycling

The microbial metabolism of this compound plays a vital role in the biogeochemical cycling of sulfur. As a widely distributed organosulfonate, its degradation by bacteria returns the sulfur to the inorganic sulfur pool, making it available for other organisms. This process is a crucial link in the global sulfur cycle, connecting the organic and inorganic sulfur reservoirs.

In marine environments, where organosulfonates are abundant, the degradation of compounds like isethionate contributes significantly to sulfur turnover. In anoxic environments, such as marine sediments and the human gut, the anaerobic degradation of isethionate by sulfate- and sulfite-reducing bacteria can lead to the production of hydrogen sulfide (B99878) (H₂S). nih.gov This process is not only important for the local sulfur cycle but can also have significant impacts on the surrounding environment and, in the case of the gut microbiome, on host health. The ability of a wide range of bacteria to utilize isethionate as a sulfur source, even when they cannot use its carbon skeleton for growth, underscores its importance as a bioavailable source of sulfur in many ecosystems. nih.gov

Bioengineering Approaches for Enhanced Bioremediation

The natural ability of microorganisms to degrade this compound presents opportunities for bioremediation of environments contaminated with this compound. Bioengineering strategies can be employed to enhance the efficiency of this process. frontiersin.orgfrontiersin.org

Metabolic engineering approaches could involve the genetic modification of microorganisms to overexpress key enzymes in the degradation pathways, such as isethionate dehydrogenase (IseJ or IseD) or isethionate sulfite-lyase (IslA/IseG). frontiersin.org This could increase the rate of this compound breakdown. Furthermore, the regulatory networks controlling the expression of these degradation pathways could be engineered to be constitutively active, bypassing the natural repression by preferred sulfur sources like sulfate. frontiersin.org

Synthetic biology offers another promising avenue for enhanced bioremediation. plos.orgnih.gov This could involve the design and construction of synthetic microbial consortia, where different engineered strains work together to carry out the complete degradation of this compound to non-toxic end products. For example, one strain could be engineered for efficient uptake and initial cleavage of the sulfonate, while another could be optimized to metabolize the resulting intermediates. While specific examples of bioengineered systems for enhanced this compound remediation are not yet widely reported, the detailed understanding of the underlying biochemical and genetic pathways provides a solid foundation for the future development of such technologies. frontiersin.orgfrontiersin.org

Environmental Dynamics and Biogeochemical Fate of 2 Hydroxyethyl Sulfonate

Biodegradation Kinetics in Aquatic and Terrestrial Environments

2-Hydroxyethyl sulfonate, also known as isethionate, is considered to be readily biodegradable. epa.govatamanchemicals.com Studies have shown significant microbial degradation of this compound under aerobic conditions. epa.gov For instance, in a Modified Sturm Test (OECD Guideline 301B), sodium isethionate demonstrated an average of 71% biodegradation after 28 days. epa.gov Another study reported 100% degradation within 10 days. epa.gov This susceptibility to microbial breakdown is a key factor in its environmental persistence.

The process of biodegradation involves microorganisms utilizing the compound as a food source. globalscienceresearchjournals.org Diverse bacteria, including Cupriavidus necator H16, have been shown to dissimilate isethionate. nih.gov In some bacteria, such as the human-gut bacterium Bilophila wadsworthia, the degradation of isethionate involves a specific enzyme called isethionate-sulfite lyase. nih.gov

| Test Method | Duration | Result | Reference |

|---|---|---|---|

| Modified Sturm Test (OECD 301B) | 28 days | 71% degradation | epa.gov |

| Not specified | 10 days | 100% degradation | epa.gov |

| OECD Guideline 301C, 301E, 302B | Not specified | Not biodegradable (0% BOD/DOC) | oecd.org |

It is important to note that while many studies indicate ready biodegradability, some tests under specific OECD guidelines (301C, 301E, and 302B) have shown it to be not biodegradable, with 0% Biochemical Oxygen Demand (BOD) or Dissolved Organic Carbon (DOC) removal. oecd.org This highlights the influence of test conditions and microbial consortia on degradation outcomes.

Factors Influencing Microbial Degradation Rates

Several environmental and chemical factors can influence the rate at which microorganisms degrade this compound. These factors can either enhance or inhibit the metabolic activities of the degrading microbes. mdpi.comresearchgate.net

Key Influencing Factors:

Temperature and pH: Microorganisms have optimal temperature and pH ranges for growth and enzymatic activity. mdpi.com Bacteria generally prefer a pH close to neutral, while fungi often thrive in more acidic conditions. mdpi.com

Nutrient Availability: The presence of essential nutrients like carbon, nitrogen, and phosphorus is crucial for microbial growth and the efficient degradation of organic compounds. mdpi.com

Oxygen Availability: Aerobic degradation, which requires oxygen, is a primary pathway for the breakdown of many organic chemicals. researchgate.net The availability of oxygen in aquatic and soil environments can therefore significantly impact the degradation rate.

Substrate Concentration: The concentration of this compound itself can affect the degradation rate. globalscienceresearchjournals.org

Chemical Structure: The molecular weight and spatial structure of a chemical can influence its susceptibility to microbial attack. globalscienceresearchjournals.orgmdpi.com Simpler, lower molecular weight compounds are often more readily biodegradable. globalscienceresearchjournals.org

Presence of Other Substances: The presence of surfactants or other chemicals in the environment can alter the bioavailability and degradation of the target compound. globalscienceresearchjournals.org

Degradation Products and Their Environmental Implications

The biodegradation of this compound involves the breaking of its chemical bonds by microbial enzymes. In the case of Bilophila wadsworthia, the enzyme isethionate sulfite-lyase cleaves the carbon-sulfur bond, resulting in the formation of sulfite (B76179) and acetaldehyde. nih.gov

In a different context, the electrochemical degradation of certain azo dyes can produce related sulfonyl aromatic compounds. For example, the electrolysis of Reactive Black 5 has been shown to yield 4-((2-hydroxyethyl)sulfonyl)phenol among other products. researchgate.net While this is not a direct degradation of this compound, it demonstrates the formation of similar structures through environmental transformation processes.

The environmental implications of these degradation products depend on their own toxicity, persistence, and bioavailability. Acetaldehyde and sulfite, for instance, can be harmful to cellular processes if they accumulate. nih.gov

Environmental Distribution and Transport Modeling

The environmental distribution of a chemical is largely governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (LogPow). oecd.org For this compound, its high water solubility and low LogPow value suggest that if released into the environment, it is most likely to be distributed into the water phase. oecd.org

Fugacity modeling, a tool used to predict the environmental distribution of chemicals, indicates that when released into water, air, or soil, this compound is likely to partition primarily into water and soil. oecd.org Very little is expected to partition to air or sediment. epa.gov

| Compartment | Percentage of Distribution | Reference |

|---|---|---|

| Water | Predominant | epa.govoecd.org |

| Soil | Significant | epa.govoecd.org |

| Air | Very little | epa.gov |

| Sediment | Very little | epa.gov |

Assessment of Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF).

For this compound, the bioaccumulation potential is considered to be low. oecd.org This is supported by its low LogPow value, which indicates a low affinity for fatty tissues where bioaccumulation often occurs. oecd.org

A bioaccumulation test using carp (B13450389) (Cyprinus carpio) found BCF values to be below 0.16 at a test concentration of 2.5 mg/L and 1.6 at a concentration of 0.25 mg/L. oecd.org Another estimation using EPI Suite software calculated a BCF of 3.162, which also suggests that it is not likely to bioaccumulate in body tissues. epa.gov

Photochemical and Hydrolytic Stability in Environmental Compartments

Photochemical Stability:

Photochemical degradation, or photolysis, is the breakdown of chemicals by light. The half-life for the photodegradation of this compound in the atmosphere, through reaction with photochemically produced hydroxyl radicals, has been estimated to be 13.0 hours. oecd.org Another estimation suggests a hydroxyl radical reaction half-life of about 6 hours, indicating that photodegradation may be a significant breakdown mechanism in the atmosphere. epa.gov

Hydrolytic Stability:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is considered to be highly stable in water. oecd.org A study conducted according to OECD TG 111 found the chemical to be stable in water at pH 4.0, 7.0, and 9.0. oecd.org However, it is noted that it may gradually hydrolyze at elevated temperatures. atamanchemicals.com

Advanced Analytical Methodologies for 2 Hydroxyethyl Sulfonate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-hydroxyethyl sulfonate, providing powerful tools for its separation from other components and for its quantification.

The technique is particularly advantageous for analyzing complex samples where other compounds might interfere with detection. google.com For example, it can be used to identify and quantify sulfonation by-products like hydroxyethylsulfonate (HES) and sodium vinylsulfonate (SVS). google.com A three-eluant IC method has been shown to provide improved peak resolution for HES and SVS, allowing for their simultaneous identification and quantification alongside other ions like sulfate (B86663) and chloride in a single run. google.com The conversion of sodium isethionate can also be monitored using ion chromatography. google.com

High-Performance Liquid Chromatography (HPLC) offers another robust platform for the analysis of this compound. Since this compound lacks a UV chromophore, direct UV detection is not feasible. nih.govresearchgate.net To overcome this, indirect photometric detection (IPD) can be employed. nih.govresearchgate.net This involves adding a UV-absorbing salt, such as a pyridinium (B92312) salt, to the mobile phase. nih.govresearchgate.net This salt forms an ion-pair complex with the sulfonate, allowing for its detection by a standard UV detector. nih.govresearchgate.net N-methylpyridinium iodide has proven to be a suitable reagent for this purpose. nih.govresearchgate.net

Another advanced detection method compatible with HPLC is Evaporative Light Scattering Detection (ELSD). pragolab.czgoogle.com ELSD is a universal detector that is more sensitive than refractive index (RI) detection and is compatible with gradient elution methods. pragolab.cz An HPLC-ELSD method has been developed for the determination of sodium isethionate, using a Lichrospher-C18 column and a methanol-water mobile phase. google.com This method demonstrated a recovery rate of 95.2%–98.3% and a detection limit of 0.02 μg/mL. google.com

For more complex analyses, such as identifying potential genotoxic impurities in pharmaceutical ingredients, HPLC coupled with ultraviolet (UV) detection has been utilized. A reverse-phase HPLC-UV method was developed to detect impurities like 2-hydroxyethyl 4-methylbenzenesulfonate (B104242) in doxofylline. nih.gov

Table 1: HPLC Methods for this compound Analysis

| Method | Column | Mobile Phase | Detector | Application |

| RP-HPLC with IPD | C8 or C18 | Acetonitrile/water with pyridinium salt | UV | Analysis of aliphatic sulfonate surfactants. nih.govresearchgate.net |

| HPLC-ELSD | Lichrospher-C18 | Methanol (B129727)/water | ELSD | Quantification of sodium isethionate. google.com |

| RP-HPLC-UV | Waters Symmetry C18 | Acetonitrile/water (gradient) | UV | Detection of benzene (B151609) sulfonate impurities. nih.gov |

Ion Chromatography for Trace Analysis in Complex Matrices

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of the vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of sodium isethionate, distinct signals corresponding to the methylene (B1212753) groups are observed. For example, in one study, the methylene protons adjacent to the hydroxyl group (HO-CH₂) appeared at approximately 3.950 ppm, while the methylene protons adjacent to the sulfonate group (-CH₂-SO₃) were found at around 3.164 ppm. chemicalbook.com The coupling between these adjacent methylene groups results in characteristic splitting patterns. chemicalbook.com In another analysis of hexamidine (B1206778) diisethionate, the methylene hydrogens of the isethionate anion were also identified in the ¹H NMR spectrum.

¹³C NMR spectroscopy provides complementary information. Predicted ¹³C NMR spectra for 2-hydroxyethanesulfonate (B1228491) in D₂O show distinct peaks for the two carbon atoms in the ethyl chain. hmdb.ca The carbon attached to the hydroxyl group and the carbon attached to the sulfonate group will have different chemical shifts, allowing for their unambiguous assignment. NMR has also been instrumental in identifying isethionic acid as a major metabolite in the polar diatom Fragilariopsis cylindrus. nsf.gov

Table 2: Representative NMR Data for Isethionate

| Nucleus | Sample | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | Sodium Isethionate | - | 3.950 (-CH₂-OH), 3.164 (-CH₂-SO₃) | chemicalbook.com |

| ¹H | Hexamidine Diisethionate | DMSO-d6 | Signals for isethionate anion hydrogens | |

| ¹³C | 2-Hydroxyethanesulfonate | D₂O | Predicted shifts available | hmdb.ca |

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR spectra of isethionate compounds show characteristic absorption bands. For instance, in the analysis of sodium lauroyl isethionate, a strong absorption peak around 1186 cm⁻¹ was indicative of the ester group. atlantis-press.com The presence of hydroxyl (-OH) and sulfonate (-SO₃) groups also gives rise to distinct peaks in the IR spectrum. nih.gov

Raman spectroscopy provides complementary vibrational information. nih.gov It can be particularly useful for characterizing different polymorphic forms of isethionate salts. google.comgoogleapis.com For example, different forms of a mono-isethionate salt of a pharmaceutical compound exhibited distinct Raman spectra, with specific peaks used to differentiate between polymorphs. google.comgoogleapis.com One form might show peaks at Raman shift values of approximately 1600 cm⁻¹, 1290 cm⁻¹, 675 cm⁻¹, 470 cm⁻¹, 450 cm⁻¹, and 425 cm⁻¹, while another form may lack the peak at 675 cm⁻¹. google.com

Table 3: Key Spectroscopic Data for Isethionate

| Technique | Sample | Key Features | Reference |

| FT-IR | Sodium Lauroyl Isethionate | Strong absorption at 1186 cm⁻¹ (ester group) | atlantis-press.com |

| FT-IR | Sodium Isethionate | Spectra available (dried, KBr) | nih.gov |

| Raman | Mono-isethionate salt | Polymorph-specific peaks (e.g., at 1600, 1290, 675, 470, 450, 425 cm⁻¹) | google.com |

| Raman | Sodium Isethionate | FT-Raman spectra available | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of metabolites, including this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

The identity of isethionate as a product from taurine (B1682933) metabolism in Klebsiella oxytoca was confirmed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) in the negative ion mode. d-nb.info In this analysis, the disappearance of the taurine peak (m/z = 124, [M-1]⁻) and the appearance of a peak at m/z = 125, corresponding to isethionate ([M-1]⁻, molecular weight = 126), was observed. d-nb.info

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing complex biological samples. LC-MS/MS, which involves tandem mass spectrometry, provides further structural information through fragmentation analysis and is available for 2-hydroxyethanesulfonate. hmdb.ca This technique can be used to identify isethionate and other small molecule metabolites in organisms. nsf.gov The Human Metabolome Database (HMDB) contains experimental LC-MS/MS spectral data for 2-hydroxyethanesulfonate. hmdb.ca

Electrochemical Methods for Detection and Interfacial Studies

Electrochemical methods offer a suite of powerful techniques for investigating chemical compounds, providing insights into their redox behavior, concentration, and interactions at interfaces. mdpi.comyoutube.com In the context of this compound, also known as isethionate, these methods are primarily applied to study its role and influence at interfaces rather than for direct detection, as the sulfonate group is not typically electroactive under common conditions. researchgate.net Research in this area leverages techniques like voltammetry and electrochemical impedance spectroscopy to understand how this compound modifies electrode surfaces and influences electrochemical processes. acs.org

Detection Methodologies

Direct electrochemical detection of this compound is challenging due to its electrochemical inertness. researchgate.net However, electrochemical techniques have been successfully employed to quantify compounds where isethionate is present as a counter-ion. In these cases, the electroactive part of the salt is the target of the analysis.

A notable example is the determination of pentamidine (B1679287) isethionate. rsc.orgrsc.org Researchers have used differential-pulse cathodic stripping voltammetry at a hanging mercury drop electrode for its detection in trace amounts. rsc.org The method is based on the electrochemical reduction of the pentamidine molecule. The study identified an optimal accumulation potential of -1.1 V and an accumulation time of up to 180 seconds. rsc.org A linear relationship for quantification was established, demonstrating the method's sensitivity. rsc.org

| Parameter | Finding | Source |

|---|---|---|

| Technique | Differential-Pulse Cathodic Stripping Voltammetry | rsc.org |

| Working Electrode | Hanging Mercury Drop Electrode (HMDE) | rsc.org |

| Reduction Peak | -1.57 V (in 0.2 mol l⁻¹ sodium hydroxide) | rsc.org |

| Optimum Accumulation Potential | -1.1 V | rsc.org |

| Linear Range | Up to 1 × 10⁻⁶ mol l⁻¹ | rsc.org |

| Limit of Detection | 3.0 × 10⁻¹⁰ mol l⁻¹ | rsc.org |

Interfacial Studies

The most significant application of electrochemical methods in this compound research is in the study of its behavior at interfaces, particularly in energy storage and electroplating systems. acs.orggoogle.com

Recent research has highlighted the use of sodium this compound (SHES) as a crucial electrolyte additive for extending the life of zinc-anode batteries. acs.orgacs.org In this application, the hydroxyethyl (B10761427) sulfonate anion participates in creating a more stable electrode-electrolyte interface. Experimental results confirm that SHES engages in robust interactions with the zinc anode, leading to the formation of a dynamic adsorption layer and an electrostatic shield at the interface. acs.org This interfacial modulation suppresses common failure mechanisms such as hydrogen evolution and corrosion. acs.org

Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are key techniques used to characterize these interfacial effects. acs.org EIS studies have shown that the addition of SHES at an optimal concentration can decrease the interfacial charge transfer resistance (Rct), which indicates an acceleration of the Zn²⁺ deposition process. acs.org This is attributed to the specific adsorption capability of the hydroxyethyl sulfonate anions on the zinc surface. acs.org The use of SHES as an additive has been shown to extend the cycle life of symmetric cells to over 3600 hours and enable highly reversible deposition and stripping in Zn-Cu half-cells for more than 1400 cycles. acs.org

| Technique | System | Key Finding | Source |

|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Zn-Zn symmetric cells with 2 M ZnSO₄ electrolyte | Addition of a low concentration of SHES decreased the interfacial charge transfer resistance (Rct), accelerating the Zn²⁺ deposition process. | acs.org |

| Cyclic Voltammetry (CV) | Zn-Cu asymmetric cells | The presence of 0.2 M SHES enabled reliable cycling for over 1400 cycles with an average Coulombic efficiency of 99.6%. | acs.org |

| Galvanostatic Cycling | Zn-Zn symmetric cells | Incorporating 0.2 M SHES as an additive extended the cycle life beyond 3600 hours. | acs.org |

Furthermore, sodium isethionate has been used in electroplating baths, where its addition to a sulfate bath significantly increases the usable current density range. google.com It also serves as a tool in fundamental electroanalytical studies of biological systems. For instance, isethionate has been used as a substitute for chloride ions in studies of dopamine (B1211576) uptake, allowing researchers to probe the specific ion requirements of the transport mechanism. nih.gov

Theoretical and Computational Chemistry Studies of 2 Hydroxyethyl Sulfonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic charge distribution. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Researchers have employed DFT to optimize the molecular geometry of 2-hydroxyethyl sulfonate and related compounds. For instance, geometry optimizations are often performed using hybrid functionals like B3LYP with basis sets such as 6-31G* or higher. nih.govcambridge.orguctm.edu These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. uctm.edu

In studies involving the enzymatic processing of isethionate, DFT calculations have been used to determine the energetics of substrate models. nih.gov For example, free gas-phase geometry optimizations and subsequent frequency calculations at the B3LYP/6-31G* level of theory allow for the calculation of thermodynamic properties. nih.gov High-level quantum mechanical calculations have also been used to assess the stability of transition states, showing, for instance, how the presence of a nearby functional group (like an acetate (B1210297) mimicking a glutamate (B1630785) residue in an enzyme active site) can stabilize a transition state by a quantifiable amount, such as 3.8 kcal/mol. nih.gov

Table 1: Example of DFT-Calculated Parameters for a Molecular System Involving Isethionate This table is illustrative, based on typical outputs from DFT calculations as described in the literature.

| Parameter | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|

| Molecular Geometry | |||

| C-S Bond Length | B3LYP/6-31G* | ~1.8 Å | nih.gov |

| O-S-O Bond Angle | B3LYP/6-31G* | ~113° | uctm.edu |

| Energetics | |||

| Transition State Stabilization Energy | B3LYP/6-31G* | 3.8 kcal/mol | nih.gov |

| Relative Energy of Conformer | DFT/B3LYP/6-31G* | 6.9 kcal/mol | cambridge.org |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost vacant orbital, acts as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

For molecules related to this compound, DFT calculations have been used to compute the energies of these frontier orbitals. nih.govresearchgate.net This analysis helps in understanding the molecule's reactivity patterns. Furthermore, other electronic properties and reactivity descriptors derived from the electron density, such as the molecular electrostatic potential (MEP) and Fukui functions, can be calculated. nih.gov The MEP map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. Fukui functions help identify the most reactive sites within a molecule. nih.govcam.ac.uk Natural Bond Orbital (NBO) analysis is another technique used to study hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.govresearchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors This table presents typical electronic properties calculated for organic molecules using DFT, as described in the cited literature.

| Property | Description | Typical Application | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | numberanalytics.comacs.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | numberanalytics.comacs.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical reactivity and kinetic stability | bohrium.com |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution on the molecule's surface | Identifies sites for electrophilic/nucleophilic attack | nih.gov |

| Fukui Functions | Describes the change in electron density at a given point when the number of electrons changes | Pinpoints the most reactive atomic sites in a molecule | nih.govcam.ac.uk |

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uq.edu.au By solving Newton's equations of motion, MD simulations can model complex processes like solvation and the intricate network of intermolecular interactions.

MD simulations have been applied to study systems containing sulfonate surfactants to understand their behavior at interfaces and in solution. nih.gov These simulations can reveal how this compound interacts with solvent molecules, such as water, and with other ions present in the system. For example, simulations can show how the ethoxylate moieties of a nonionic surfactant can solvate sodium cations, forming complexes that are more stable at an air-water interface than in the bulk solution. nih.gov

In the context of biocatalysis, MD simulations are crucial for understanding how this compound (as a substrate) binds to an enzyme's active site. mdpi.comnih.gov Simulations of the isethionate sulfite-lyase (IslA) enzyme in complex with its substrate have been used to analyze the stability of the binding. mdpi.com Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are monitored throughout the simulation to assess the conformational stability of the protein-ligand complex. mdpi.combohrium.com These simulations have shown that the binding of isethionate can disrupt the tight packing of the protein's secondary structure, leading to a slight increase in the radius of gyration. mdpi.com Such studies provide a dynamic view of the intermolecular interactions, primarily hydrogen bonds and electrostatic interactions, that hold the substrate in the catalytic pocket. nih.gov

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate reaction mechanisms, which involves mapping the potential energy surface, identifying intermediates, and characterizing the high-energy transition states that connect reactants to products. mit.edu

For this compound, computational studies have been instrumental in proposing and evaluating reaction pathways, particularly for its enzymatic degradation. In the case of isethionate sulfite-lyase, a proposed mechanism involves a thiyl radical abstracting a hydrogen atom from the substrate to form a substrate radical. nih.gov Quantum mechanical calculations have been performed to model this step. By optimizing the structures of the reactant and the transition state, researchers can calculate the activation energy barrier for the reaction. nih.govresearchgate.net For example, calculations on substrate models for isethionate showed that the presence of a group mimicking a nearby glutamate residue in the enzyme active site stabilizes the transition state for C-H bond abstraction. nih.gov

The study of related molecules also provides insight. The hydrolysis of 2-hydroxyethanesulfonyl chloride, for instance, has been shown through kinetic and product analysis studies to proceed primarily through the formation of a cyclic intermediate known as a β-sultone. cdnsciencepub.comresearchgate.net Computational modeling can help to confirm the feasibility of such pathways and calculate the energy barriers associated with them. Locating the precise geometry of a transition state is computationally demanding but essential for understanding reaction rates and mechanisms. mit.eduikifp.edu.pl

Table 3: Example of Calculated Activation Energies for a Reaction Involving an Isethionate Model This table is illustrative of data obtained from computational studies on reaction mechanisms.

| Reaction Step | Computational Method | Calculated Activation Energy (AG‡) | Key Finding | Reference |

|---|---|---|---|---|

| C-H bond abstraction from Isethionate model by Cys radical | DFT (B3LYP) | - | Transition state is stabilized by 3.8 kcal/mol by a nearby acetate group. | nih.gov |

| H-atom abstraction from HypZW | DFT | 26.1 kcal/mol | High activation energy due to destabilization of the partial radical character. | chemrxiv.org |

Computational Modeling of this compound in Catalytic Systems

Computational modeling is a powerful approach to study how a substrate like this compound behaves within a catalyst, such as an enzyme's active site. Techniques like molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) are frequently used.

Molecular docking is a method used to predict the preferred orientation of a molecule when bound to a second molecule, such as a substrate in an enzyme's active site. mdpi.comnih.gov Studies on isethionate sulfite-lyase (IslA) have used docking to identify the key interactions between isethionate and the active site residues. nih.gov These studies have highlighted the importance of residues like Arg189, Gln193, Glu470, Cys468, and Arg678 in binding the substrate through a network of hydrogen bonds and electrostatic interactions. mdpi.comnih.gov

For a more detailed understanding of the chemical reaction within the enzyme, QM/MM methods are employed. researchgate.netrsc.org In this approach, the region of the system where the reaction occurs (the substrate and key active site residues) is treated with a high-accuracy quantum mechanics method, while the rest of the protein and surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of bond-breaking and bond-forming events within the complex environment of the enzyme. rsc.org Such QM/MM calculations have been used to investigate the mechanism of C-S bond cleavage in isethionate sulfite-lyase, providing insights into the radical-based chemistry catalyzed by the enzyme. nih.govresearchgate.net

Q & A

Q. What are the standard laboratory synthesis protocols for 2-hydroxyethyl sulfonate and its salts?

- Methodological Answer: Synthesis typically involves acid-base reactions between sulfonic acid derivatives and ethanolamine. For example, (2-hydroxyethyl)ammonium lactate synthesis involves vacuum distillation of reactants like 2-aminoethanol and lactic acid, followed by controlled-temperature reflux . Purification often employs recrystallization using solvents like ethanol or acetone. Key parameters include pH adjustment (e.g., maintaining pH 6–7) and reaction time (24–48 hours). Salts such as the sodium derivative (C₂H₅NaO₄S) are formed via neutralization with NaOH, requiring stoichiometric precision .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer:

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Engineering Controls: Use fume hoods for synthesis and purification steps to minimize vapor exposure .

- PPE: Nitrile gloves, safety goggles, and lab coats are mandatory. For spills or high-volume handling, add face shields and closed-toe shoes .

- Waste Management: Segregate aqueous waste containing sulfonate residues and neutralize with Ca(OH)₂ before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in composite materials (e.g., dust suppressants)?

- Methodological Answer: Use mixture design software (e.g., Design-Expert®) to optimize formulations. For example, combine this compound with guar gum and sodium polyacrylate at varying ratios (10–30% w/w). Evaluate responses like surface tension (via tensiometry) and coal dust sedimentation rates. Response Surface Methodology (RSM) can identify synergistic effects, with ANOVA validating model significance (p < 0.05) .

Q. How should researchers address contradictions in toxicity data across studies (e.g., conflicting LD₅₀ values)?

- Methodological Answer: Conduct an evidence synthesis :

- Study Confidence Assessment: Compare methodologies (e.g., in vivo vs. in vitro models, exposure durations). For example, rodent studies with 28-day oral exposure may report higher NOAELs (100 mg/kg) than acute cell-based assays (IC₅₀ 50 μM) due to metabolic differences .

- Dose-Response Reconciliation: Normalize data using body surface area scaling or allometric equations to harmonize interspecies variability .

Q. What methodologies are recommended for assessing the environmental impact of this compound degradation byproducts?

- Methodological Answer:

| Step | Method | Endpoint |

|---|---|---|

| Degradation Analysis | LC-MS/MS with C18 column, 0.1% formic acid gradient | Detect sulfonic acid derivatives (e.g., ethanesulfonic acid) |

| Ecotoxicology | Daphnia magna 48-h immobilization test; algae growth inhibition (OECD 201/202) | EC₅₀ for aquatic toxicity |

| Soil Impact | Column leaching studies with HPLC-UV quantification | Monitor sulfonate mobility in loam/sandy soils |

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s subchronic toxicity?

- Methodological Answer:

- In Vitro: Use HepG2 cells for hepatotoxicity screening (MTT assay, 24–72 h exposure). Include oxidative stress markers (e.g., glutathione depletion, ROS via DCFH-DA probe) .

- In Vivo: Rodent models (OECD 407 protocol): 90-day oral gavage (10–1000 mg/kg). Measure serum ALT/AST (liver function) and renal biomarkers (creatinine, BUN). Histopathology of liver/kidney tissues is critical for identifying necrosis or inflammation .

Retrosynthesis Analysis